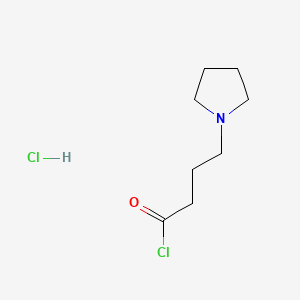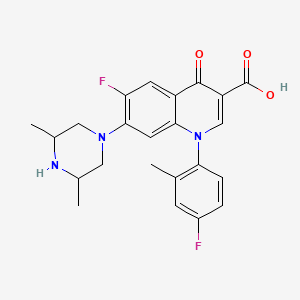
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide is a complex organic compound with a unique structure that includes a benzenemethanol core, a benzodioxin ring, and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors to form the 2,3-dihydro-2-methyl-1,4-benzodioxin ring.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.
Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, alpha-methyl-: Similar structure but lacks the benzodioxin ring.
Benzenemethanol, 4-hydroxy-: Similar structure but lacks the aminoethyl group and benzodioxin ring.
Benzenemethanol, alpha-[1-(methylamino)ethyl]-: Similar structure but lacks the hydroxyl group and benzodioxin ring.
Uniqueness
Benzenemethanol, alpha-(1-((2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-4-hydroxy-, hydrobromide is unique due to the presence of the benzodioxin ring and the combination of functional groups, which confer specific chemical and biological properties not found in similar compounds .
Propiedades
Número CAS |
87081-19-4 |
|---|---|
Fórmula molecular |
C19H24BrNO4 |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-[(3-methyl-2H-1,4-benzodioxin-3-yl)methylamino]propyl]phenol;hydrobromide |
InChI |
InChI=1S/C19H23NO4.BrH/c1-13(18(22)14-7-9-15(21)10-8-14)20-11-19(2)12-23-16-5-3-4-6-17(16)24-19;/h3-10,13,18,20-22H,11-12H2,1-2H3;1H |
Clave InChI |
HZVMIPQRVDSFIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)O)O)NCC2(COC3=CC=CC=C3O2)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


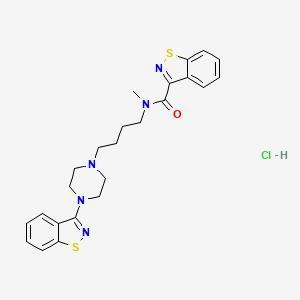
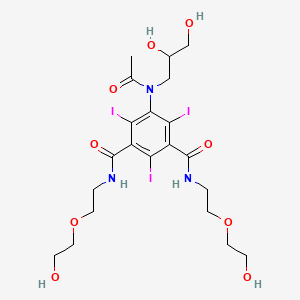


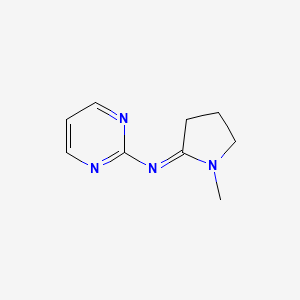
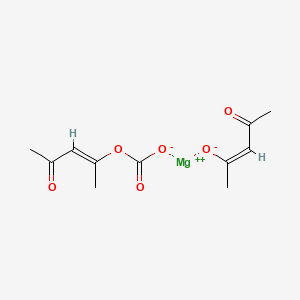

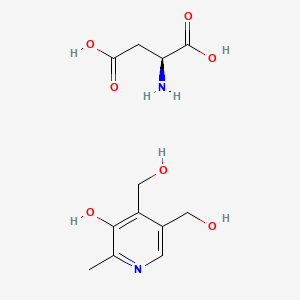
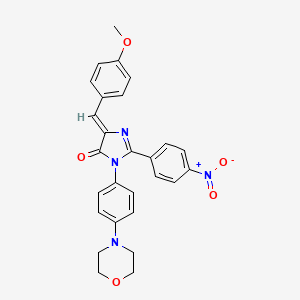
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
